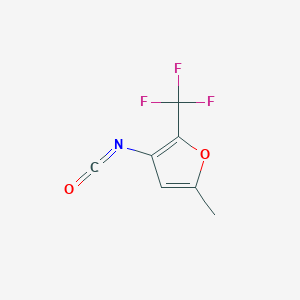
3-Isocyanato-5-methyl-2-(trifluoromethyl)furan
Overview
Description
“3-Isocyanato-5-methyl-2-(trifluoromethyl)furan” is an organic compound with the molecular formula C7H4F3NO2 . It is also known as “5-Methyl-2-(trifluoromethyl)-3-furyl isocyanate” and "Furan, 3-isocyanato-5-methyl-2-(trifluoromethyl)-" .
Molecular Structure Analysis
The molecular structure of “3-Isocyanato-5-methyl-2-(trifluoromethyl)furan” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted at the 3rd position with an isocyanato group (-N=C=O), at the 5th position with a methyl group (-CH3), and at the 2nd position with a trifluoromethyl group (-CF3) .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
One study discusses the organosilicon synthesis of isocyanates, including those of the furan series. This synthesis involves silylation of starting amines followed by phosgenation, indicating a method for producing various isocyanates for further chemical applications (Lebedev et al., 2006).
Catalytic Reduction of Biomass-Derived Furanic Compounds
The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), highlights the role of furan derivatives in producing valuable chemicals for biorefinery applications. This process can lead to various products, including alcohols and diols, demonstrating the potential of furan derivatives in sustainable chemistry (Nakagawa et al., 2013).
Novel Methods for Synthesis of Substituted Furans
Research has developed several methods for the synthesis of 2-amido substituted furans. These methods include thermolysis, C-N cross-coupling reactions, and reactions with triflic anhydride, showcasing the versatility of furan derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Padwa et al., 2003).
Advanced Materials and Chemical Transformations
The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates the application of furan derivatives in creating sustainable materials. This approach uses an environmentally friendly catalyst to polymerize a biobased diol with diacid ethyl esters, highlighting the potential of furan derivatives in green chemistry and materials science (Jiang et al., 2014).
properties
IUPAC Name |
3-isocyanato-5-methyl-2-(trifluoromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c1-4-2-5(11-3-12)6(13-4)7(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKWFNIIIXNTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381591 | |
| Record name | 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanato-5-methyl-2-(trifluoromethyl)furan | |
CAS RN |
306935-03-5 | |
| Record name | 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)
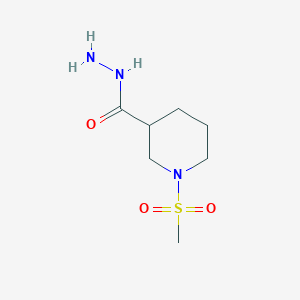
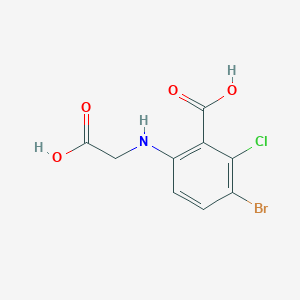
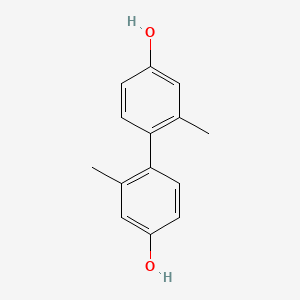
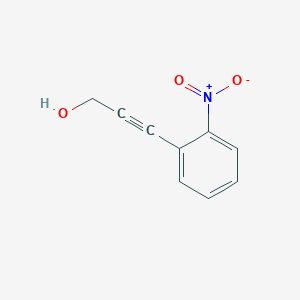
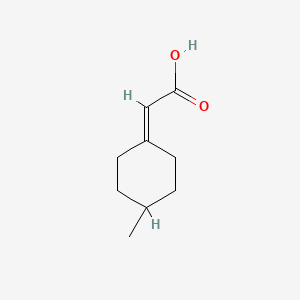
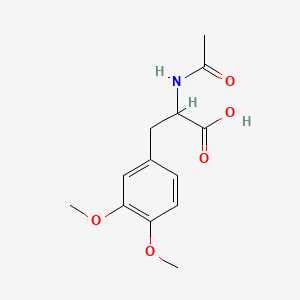
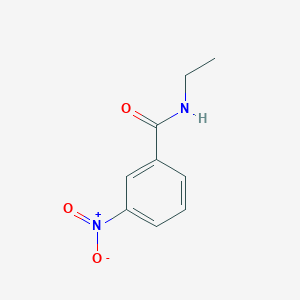
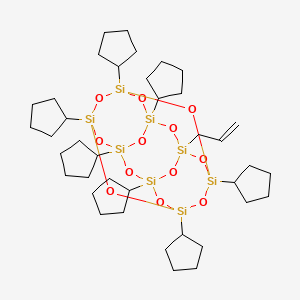
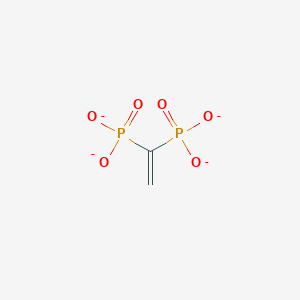
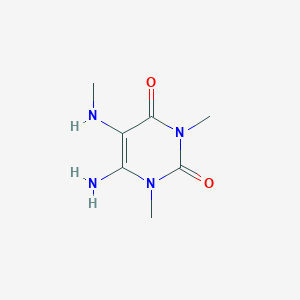
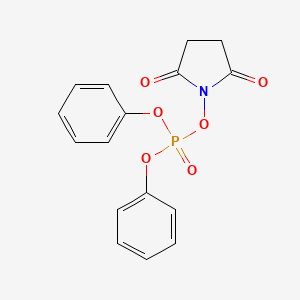
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)